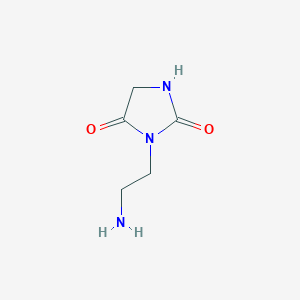![molecular formula C13H13NO4 B2634638 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid CAS No. 742120-03-2](/img/structure/B2634638.png)
2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid” is a chemical compound with the empirical formula C13H13NO4 . It has a molecular weight of 247.25 . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(O)C(C=C1)=CC=C1OCC2=C(C)ON=C2C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Research on similar dimethoxy benzoic acids reveals extensive work on synthetic methodologies for producing specifically labeled compounds and exploring their structural characteristics. For instance, Roth et al. (1982) synthesized specifically deuterium-labeled reserpines and trimethoxybenzoic acids, demonstrating the application of these compounds in studying metabolic pathways and drug development (Roth et al., 1982). Similarly, studies on the synthesis of dimethyl derivatives of certain herbicides have shown the use of dimethoxy benzoic acid derivatives in developing efficient analytical methods for trace-level detection in various matrices (Anisuzzaman et al., 2000).
Biological and Pharmacological Activities
Compounds with structural similarities to 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid have been investigated for their biological activities. For example, Orjala et al. (1993) identified prenylated benzoic acid derivatives with antimicrobial and molluscicidal activities from Piper aduncum leaves, showcasing the potential of such compounds in developing new bioactive agents (Orjala et al., 1993). Furthermore, the study by Chen et al. (2008) on benzoic acid derivatives from Melicope semecarpifolia revealed compounds with significant anti-inflammatory properties, indicating potential applications in treating inflammatory conditions (Chen et al., 2008).
Wirkmechanismus
Target of Action
The primary target of the compound 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, playing a crucial role in regulating gene transcription .
Mode of Action
This compound interacts with its target, BRD4, by acting as an acetyl-lysine-mimetic bromodomain ligand . This interaction inhibits BRD4, leading to changes in gene transcription .
Biochemical Pathways
The inhibition of BRD4 by this compound affects various biochemical pathways. These pathways are primarily involved in gene transcription regulation . The downstream effects of this inhibition can lead to changes in cellular processes, including cell proliferation and differentiation .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in gene transcription. By inhibiting BRD4, the compound can alter the transcription of various genes, potentially leading to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with BRD4 and its subsequent effects .
Eigenschaften
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8-11(9(2)18-14-8)7-17-12-6-4-3-5-10(12)13(15)16/h3-6H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINROPPUXHDJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]but-2-ynamide](/img/structure/B2634555.png)


![3-amino-N-(4-phenoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2634561.png)
methanone](/img/structure/B2634562.png)


![N-(2,5-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2634569.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea](/img/structure/B2634571.png)

![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2634573.png)
![N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2634576.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2634577.png)